molecular formula C12H8ClI B1670732 Diphenyleneiodonium chloride CAS No. 4673-26-1

Diphenyleneiodonium chloride

Cat. No.: B1670732
CAS No.: 4673-26-1
M. Wt: 314.55 g/mol
InChI Key: FCFZKAVCDNTYID-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Diphenyleneiodonium chloride (DPIC) is a potent inhibitor of several flavoenzymes, including NADPH oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the production of reactive oxygen species (ROS), which are important signal transducers regulating cell metabolism, survival, and proliferation .

Mode of Action

DPIC interacts with its targets, primarily NADPH oxidase and nitric oxide synthase, to inhibit their activity . This results in a decrease in the production of ROS . Additionally, DPIC can affect mitochondrial function , further influencing the cellular redox state and energy metabolism .

Biochemical Pathways

The inhibition of NADPH oxidase and nitric oxide synthase by DPIC affects the ROS metabolism and mitochondrial function, influencing various biochemical pathways . For instance, in cells using predominantly glycolysis as the energy source, DPIC predominantly interacts with NADPH oxidase . In cells with aerobic metabolism, the mitochondria become an additional target for DPIC .

Pharmacokinetics

It’s known that dpic is cell-permeable , suggesting it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of NADPH oxidase and nitric oxide synthase by DPIC leads to a decrease in ROS production . This can have various effects on cells, depending on their metabolic state. In cells with aerobic metabolism, such as the osteosarcoma cell line mg-63, the mitochondria become an additional target for dpic, making these cells prone to the toxic effects of dpic .

Action Environment

The action of DPIC can be influenced by various environmental factors. For instance, in the context of plant pathogens, DPIC has been shown to inhibit fungal spore germination and bacterial cell proliferation . Moreover, treatment with DPIC during the initial flowering stage of rice heads has been shown to reduce bacterial panicle blight , suggesting that the timing of DPIC application can influence its efficacy

Biochemical Analysis

Biochemical Properties

Diphenyleneiodonium chloride interacts with several enzymes and proteins. It is known to inhibit NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) . DPI also inhibits nitric oxide synthase and NADPH cytochrome P450 oxidoreductase . These interactions are significant as they influence various biochemical reactions within the cell.

Cellular Effects

This compound has a profound impact on cellular processes. It is known to suppress ERK/MAPK activation, which is a key cell signaling pathway . DPI also reduces light-dependent expression of clock and photoreactivation genes in zebrafish cells . Furthermore, DPI can induce a chemo-quiescence phenotype in cancer stem-like cells, effectively inhibiting their proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to flavoproteins, leading to the inhibition of several enzymes . DPI is known to block the activity of NADPH oxidase, thereby reducing the production of ROS . This inhibition occurs as DPI induces the photoreduction of the flavin adenine dinucleotide (FAD) moiety in these oxidases, leading to ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, DPI treatment of HCT116 and MCF-7 cancer cells caused induction of senescence, which was correlated with a decreased level of ROS and upregulation of p53/p21 proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a murine neutropenic M. fortuitum infection model, DPI caused a significant reduction in bacterial load in kidney and spleen . The reduction in bacterial count is comparable to amikacin at a 100-fold lower concentration .

Metabolic Pathways

This compound is involved in numerous metabolic pathways due to its interaction with flavoenzymes. It plays a role in the regulation of ROS metabolism, influencing both the reduction–oxidation (redox) state of cells and intracellular ERK/MAPK cascades .

Transport and Distribution

This compound is extensively accumulated by the liver and is tightly, though not specifically, bound by mitochondria isolated from injected animals . Dpi does not alter the chloride ion distribution between the blood and hepatocytes .

Subcellular Localization

This compound is synthesized in the endoplasmic reticulum and transported via the Golgi apparatus to the extracellular space and the vacuoles . Its subcellular localization and effects on activity or function are largely determined by its interactions with various enzymes and proteins within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyleneiodonium chloride can be synthesized through the reaction of diphenyleneiodonium iodide with hydrochloric acid. The reaction typically involves the following steps:

  • Dissolve diphenyleneiodonium iodide in an appropriate solvent such as acetonitrile.
  • Add hydrochloric acid to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Filter the resulting precipitate and wash it with cold water.
  • Dry the product under reduced pressure to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Diphenyleneiodonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyleneiodonium chloride is unique due to its potent and reversible inhibition of nitric oxide synthases and NADPH oxidases. It also has the ability to affect mitochondrial function, providing neuroprotection and inducing a chemo-quiescence phenotype in cancer stem-like cells .

Properties

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFZKAVCDNTYID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196932
Record name Diphenyleneiodonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-26-1
Record name Diphenyleneiodonium chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyleneiodonium chloride
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Record name Diphenyleneiodonium chloride
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Record name Diphenyleneiodonium chloride
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Record name DIPHENYLENEIODONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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